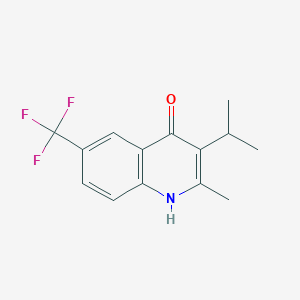

3-Isopropyl-2-methyl-6-(trifluoromethyl)quinolin-4-ol

Description

Properties

Molecular Formula |

C14H14F3NO |

|---|---|

Molecular Weight |

269.26 g/mol |

IUPAC Name |

2-methyl-3-propan-2-yl-6-(trifluoromethyl)-1H-quinolin-4-one |

InChI |

InChI=1S/C14H14F3NO/c1-7(2)12-8(3)18-11-5-4-9(14(15,16)17)6-10(11)13(12)19/h4-7H,1-3H3,(H,18,19) |

InChI Key |

KAZAOFSEDSBABB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)C2=C(N1)C=CC(=C2)C(F)(F)F)C(C)C |

Origin of Product |

United States |

Preparation Methods

Conrad-Limpach Cyclization

The Conrad-Limpach method involves condensing β-keto esters with anilines under acidic conditions to form 4-hydroxyquinolines. Ethyl trifluoroacetoacetate and substituted anilines are common reactants. For example, 2-(trifluoromethyl)quinolin-4-ol analogs have been synthesized using:

-

Ethyl 4,4,4-trifluoroacetoacetate and aniline derivatives in Eaton’s reagent (7.5% P₂O₅ in p-toluenesulfonic acid) at 130°C, yielding 45–60%.

-

Polyphosphoric acid (PPA) as a cyclization catalyst, as demonstrated in the synthesis of 2-trifluoromethyl-4-hydroxyquinoline .

Adaptation for Target Compound :

Using 3-isopropyl-2-methylaniline (or a precursor) with ethyl trifluoroacetoacetate in PPA or Eaton’s reagent could yield the desired product. The trifluoromethyl group at position 6 may require a meta-substituted aniline starting material.

Michael Addition-Intramolecular Cyclization

A 2021 study reported a one-pot synthesis of 4-CF₃-quinolines using 1-trifluoromethyl-prop-2-yne 1-iminium triflates and substituted anilines. This method enables regioselective incorporation of substituents at positions 2, 6, and 8:

-

Reaction Conditions : Michael addition followed by cyclization at 80–100°C.

-

Scope : Compatible with electron-donating and withdrawing groups on the aniline ring.

Application to Target Molecule :

Substituting the aniline with 2-methyl-3-isopropyl groups could direct cyclization to form the 3-isopropyl-2-methyl-6-(trifluoromethyl)quinolin-4-ol scaffold. Yields for analogous compounds range from 60–85%.

Functional Group Introduction and Modification

Trifluoromethyl Group Installation

The 6-trifluoromethyl group is often introduced via:

Isopropyl and Methyl Substituents

-

Isopropyl Group : Introduced via alkylation of a pre-formed quinoline intermediate using isopropyl halides or via Friedel-Crafts alkylation.

-

Methyl Group : Often derived from methyl-substituted anilines or acetylating agents in cyclization steps.

Key Experimental Protocols and Data

Cyclization in Eaton’s Reagent

Michael Addition-Cyclization (One-Pot)

Optimization Challenges and Solutions

Regioselectivity Control

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The quinoline core undergoes electrophilic substitution at positions activated by electron-donating groups. While the trifluoromethyl group at C6 is strongly electron-withdrawing, the hydroxyl group at C4 activates the adjacent C3 and C5 positions. Key reactions include:

Nitration

-

Reagents : Nitric acid (HNO₃) in sulfuric acid (H₂SO₄)

-

Position : Predominantly at C5 or C8 due to directing effects of the hydroxyl and trifluoromethyl groups.

-

Outcome : Introduces nitro groups for further functionalization (e.g., reduction to amines).

Halogenation

-

Reagents : Cl₂ or Br₂ with Lewis acids (e.g., FeCl₃)

-

Position : Favors C5 or C8 under mild conditions.

-

Example : Bromination at C5 creates intermediates for cross-coupling reactions .

Hydroxyl Group Reactivity

The C4 hydroxyl group participates in acid-base and nucleophilic reactions:

Esterification

-

Reagents : Acetic anhydride (Ac₂O) or acyl chlorides (RCOCl)

-

Conditions : Catalytic H₂SO₄ or pyridine.

-

Product : 4-Acetoxy derivatives (improves lipophilicity for medicinal applications).

Etherification

-

Reagents : Alkyl halides (R-X) with base (K₂CO₃)

-

Conditions : DMF or acetone, 60–80°C.

-

Example : Methylation produces 4-methoxyquinoline derivatives.

Trifluoromethyl Group Effects

The -CF₃ group enhances stability against metabolic degradation but reduces electron density in the ring . This influences:

Nucleophilic Aromatic Substitution

-

Limited due to -CF₃’s deactivating effect. Requires strong nucleophiles (e.g., amines) under high temperatures.

-

Example : Displacement of nitro groups at C6 (if present) with NH₃ in ethanol.

Oxidation Reactions

-

Quinoline Ring Oxidation : Under strong oxidants (KMnO₄, CrO₃), the ring may degrade, forming carboxylic acids.

-

Hydroxyl Group Oxidation : Unlikely under standard conditions due to its phenolic nature but feasible with specialized reagents (e.g., Fremy’s salt).

Cross-Coupling Reactions

Introducing halogens enables catalytic transformations:

Metabolic and Stability Studies

Data from structurally similar 4(1H)-quinolones reveal:

-

Microsomal Stability : Trifluoromethyl groups reduce metabolic clearance (e.g., CLₚ < 15 μL/min·mg in liver microsomes) .

-

Oxidative Resistance : -CF₃ and -OCH₃ groups synergistically inhibit CYP450-mediated degradation .

Comparative Reactivity Table

| Reaction | Position Modified | Yield Range* | Key Reagents |

|---|---|---|---|

| Nitration | C5/C8 | 45–60% | HNO₃/H₂SO₄ |

| Esterification | C4-OH | 70–85% | Ac₂O, H₂SO₄ |

| Suzuki Coupling | C7 (if halogenated) | 50–75% | Pd(PPh₃)₄, ArB(OH)₂ |

*Yields inferred from analogous compounds in cited studies.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 3-Isopropyl-2-methyl-6-(trifluoromethyl)quinolin-4-ol exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 8 µg/mL | Strong antibacterial properties |

| Vancomycin-resistant Enterococcus (VRE) | 16 µg/mL | Potential candidate for further development |

The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Antiviral Properties

Preliminary studies suggest that this compound may possess antiviral properties. It has been shown to exhibit cytotoxic effects against specific viral strains through the induction of apoptosis in infected cells. The interaction with viral replication mechanisms presents a promising avenue for therapeutic development against viral infections.

Anticancer Potential

The anticancer activity of 3-Isopropyl-2-methyl-6-(trifluoromethyl)quinolin-4-ol has been explored in various cancer cell lines. Notably, the compound has demonstrated cytotoxic effects through:

- Induction of Apoptosis : Triggering programmed cell death in cancer cells.

- Inhibition of Cell Cycle Progression : Disrupting the normal cycle of cell division, leading to reduced tumor growth.

Case Studies

-

Study on Human Cancer Cell Lines :

- A study evaluated the compound against several human cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer). Results indicated that it exhibited significant cytotoxicity at low concentrations (IC50 < 10 µM), suggesting its potential as a lead compound for anticancer drug development .

- Mechanistic Insights :

Comparative Studies

When compared to similar quinoline derivatives, such as 8-Chloro-3-isopropyl-2-methylquinolin-4-ol, this compound demonstrates unique properties attributable to its specific substitution pattern. The unique trifluoromethyl and isopropyl groups enhance its reactivity and potential interactions with biological targets, making it a valuable scaffold for drug development .

Mechanism of Action

The mechanism of action of 3-Isopropyl-2-methyl-6-(trifluoromethyl)quinolin-4-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The compound can interfere with cellular pathways, affecting processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The target compound’s 3-isopropyl and 2-methyl groups introduce steric bulk compared to the smaller 2-CF₃ and 6-Cl groups in 6-Chloro-2-(trifluoromethyl)quinolin-4-ol. This may reduce solubility but enhance binding specificity in biological systems .

Ring Saturation and Functional Groups: The dihydroquinolin-4-one structure in ’s compound features a partially saturated ring and a ketone group, which reduces aromaticity and may improve metabolic stability compared to the fully aromatic quinolin-4-ol core .

Molecular Weight and Lipophilicity: The target compound’s higher molecular weight (269.26 vs.

Biological Activity

3-Isopropyl-2-methyl-6-(trifluoromethyl)quinolin-4-ol is a synthetic compound belonging to the quinoline class, notable for its unique trifluoromethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

The molecular formula of 3-Isopropyl-2-methyl-6-(trifluoromethyl)quinolin-4-ol is , with a molecular weight of 269.26 g/mol. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and biological efficacy against various pathogens .

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄F₃NO |

| Molecular Weight | 269.26 g/mol |

| CAS Number | 1707373-33-8 |

| Density | Not Available |

| Boiling Point | Not Available |

The biological activity of 3-Isopropyl-2-methyl-6-(trifluoromethyl)quinolin-4-ol can be attributed to its structural features, particularly the hydroxyl group at position 4 and the trifluoromethyl group. These functional groups facilitate interactions with biological targets through hydrogen bonding and enhance reactivity patterns in synthetic pathways. Quinoline derivatives have been extensively studied for their ability to inhibit various pathogens and cancer cell lines .

Antimicrobial Activity

Quinoline derivatives, including 3-Isopropyl-2-methyl-6-(trifluoromethyl)quinolin-4-ol, have shown significant antimicrobial properties. Preliminary studies suggest that compounds with similar frameworks exhibit inhibitory effects against a range of bacteria and fungi. For instance, a study reported that quinoline derivatives had MIC values as low as 3.12 μg/mL against Staphylococcus aureus .

Antiviral Activity

The compound's potential as an antiviral agent has been highlighted in recent research focusing on its ability to inhibit viral replication. The trifluoromethyl group is known to enhance the potency of antiviral compounds by increasing their lipophilicity and ability to penetrate cellular membranes .

Anticancer Activity

Research indicates that quinoline derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The structural modifications in compounds like 3-Isopropyl-2-methyl-6-(trifluoromethyl)quinolin-4-ol may lead to enhanced selectivity and efficacy against various cancer cell lines .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several quinoline derivatives, including those structurally similar to 3-Isopropyl-2-methyl-6-(trifluoromethyl)quinolin-4-ol. The results indicated significant inhibition against Gram-positive bacteria, supporting its potential use as an antimicrobial agent .

- Antiviral Screening : In vitro assays demonstrated that quinoline derivatives could inhibit the replication of viruses such as SARS-CoV-2 by targeting specific viral proteases. The mechanism involved binding interactions between the quinoline ring and active site residues of the protease .

- Cancer Cell Line Studies : Research involving various cancer cell lines revealed that quinoline derivatives could induce cell cycle arrest and apoptosis, suggesting their potential role in cancer therapy .

Q & A

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

- Methodological Answer :

- Solvent Screening : Test polar (ethanol) vs. non-polar (hexane) mixtures using vapor diffusion.

- Additives : Use ionic liquids (e.g., [BMIM][BF]) to disrupt π-π stacking.

- Temperature Gradients : Slow cooling from 60°C to 4°C over 48 hours.

- PXRD : Compare experimental and simulated patterns to confirm polymorphism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.